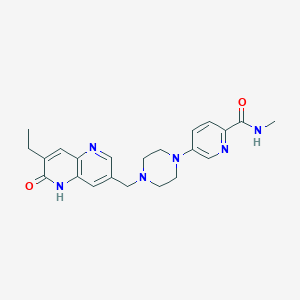

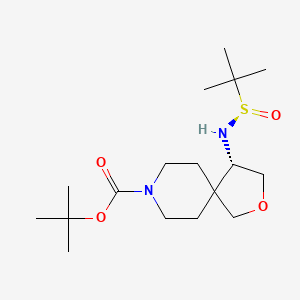

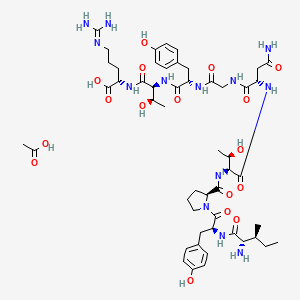

![molecular formula C25H20F3N3O B8180545 N-[(1S)-1-(6-amino-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-Naphthalenecarboxamide](/img/structure/B8180545.png)

N-[(1S)-1-(6-amino-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-Naphthalenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VT107 is a potent and orally active inhibitor of pan-TEAD auto-palmitoylation. It is primarily used in cancer research due to its ability to inhibit the proliferation of cells with mutations or deficiencies in the neurofibromatosis type 2 gene. The compound has shown significant promise in preclinical studies, particularly in the context of mesothelioma and other cancers driven by dysregulation of the Hippo-YAP pathway .

Méthodes De Préparation

The synthesis of VT107 involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that VT107 is an enantiomer analogous to VT104, suggesting that similar synthetic strategies may be employed .

Analyse Des Réactions Chimiques

VT107 primarily undergoes inhibition reactions, specifically targeting the palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, thereby blocking TEAD-mediated gene transcription. The compound is effective at micromolar concentrations, with an IC50 value of 4.93 nM for blocking TEAD-mediated gene transcription .

Applications De Recherche Scientifique

VT107 has a wide range of applications in scientific research:

Cancer Research: VT107 is used to study the proliferation of cancer cells, particularly those with mutations or deficiencies in the neurofibromatosis type 2 gene. .

Biological Studies: The compound is used to investigate the Hippo-YAP pathway, a critical signaling pathway involved in cell proliferation, survival, and migration.

Drug Development: VT107 serves as a lead compound for the development of new cancer therapeutics targeting the TEAD-YAP/TAZ interaction

Mécanisme D'action

VT107 exerts its effects by inhibiting the auto-palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, which are transcriptional co-activators involved in the Hippo-YAP pathway. By blocking this interaction, VT107 effectively suppresses the transcription of genes involved in cell proliferation and survival. The compound is particularly effective in cells with mutations or deficiencies in the neurofibromatosis type 2 gene, which are common in certain types of cancer .

Comparaison Avec Des Composés Similaires

VT107 is similar to other TEAD inhibitors such as VT104 and VT103. VT107 is more potent and has better oral bioavailability compared to its analogs. It is also more effective at inhibiting the palmitoylation of TEAD2 and TEAD4 proteins . Other similar compounds include:

VT104: An earlier analog of VT107 with slightly lower potency.

VT103: Another TEAD inhibitor with different selectivity and potency profiles

VT107 stands out due to its higher potency and better pharmacokinetic properties, making it a valuable tool in cancer research and drug development .

Propriétés

IUPAC Name |

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXKSHQMHIUFP-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

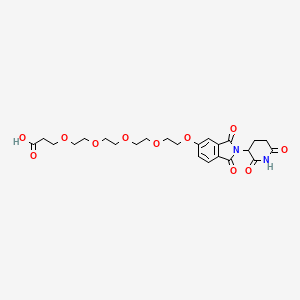

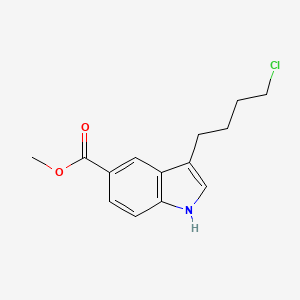

![5'-Nitro-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8180473.png)

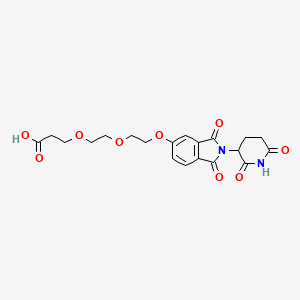

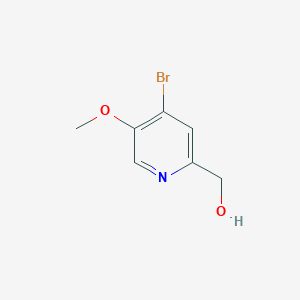

![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)

![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)

![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)

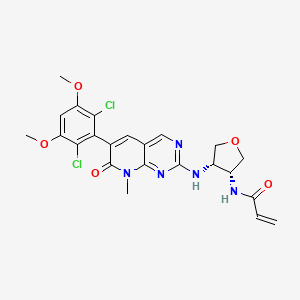

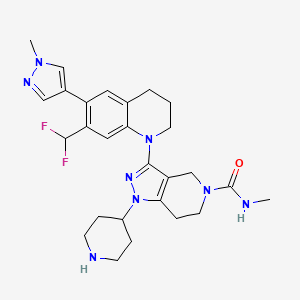

![4-Pyrimidinamine, N-[[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-6-[7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl]-](/img/structure/B8180535.png)